molecular formula C10H19ClF2N2O3 B2796754 Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride CAS No. 2567502-79-6

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride

Cat. No. B2796754
CAS RN: 2567502-79-6
M. Wt: 288.72
InChI Key: GRAGGOABBNCJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C10H19ClF2N2O3 and its molecular weight is 288.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Transformations

Several studies have demonstrated the utility of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate; hydrochloride and related compounds in the synthesis of complex organic molecules:

  • Nativi, Reymond, and Vogel (1989) reported on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, leading to the stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives, showcasing the compound's role in synthesizing protected amines and sugars Nativi et al., 1989.
  • Kollár and Sándor (1993) explored the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, highlighting its significance in producing intermediates for the synthesis of homochiral amino acid derivatives Kollár & Sándor, 1993.
  • Lkizler, Demirbas, and Lkizler (1996) described a method for preparing 4-amino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones, demonstrating the versatility of tert-butyl esters in heterocyclic chemistry Lkizler et al., 1996.

Pharmacological Applications

Research into the pharmacological applications of similar compounds has led to discoveries in antiviral and anticancer agents:

  • Sydnes et al. (2006) synthesized trifluoromethyl-β-amino alcohol derivatives starting from Cbz-l-Glu-OH, resulting in compounds exhibiting inhibitory activity against SARS-CoV protease, indicating potential applications in antiviral therapy Sydnes et al., 2006.
  • Zhang et al. (2022) focused on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a key intermediate in developing mTOR-targeted PROTAC molecules, highlighting the role of tert-butyl esters in targeted cancer therapy Zhang et al., 2022.

Chemical Transformations and Novel Syntheses

Additional studies have utilized related tert-butyl esters for the development of new synthetic methodologies and the preparation of novel compounds:

  • Hao et al. (2000) developed a novel intramolecular defluorinative cyclization method for synthesizing difluoromethylated quinazolic acid derivatives, expanding the toolbox for synthesizing fluorinated compounds Hao et al., 2000.

properties

IUPAC Name

tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O3.ClH/c1-8(2,3)17-7(15)14-5-9(16,6-14)10(11,12)4-13;/h16H,4-6,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAGGOABBNCJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(CN)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride

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